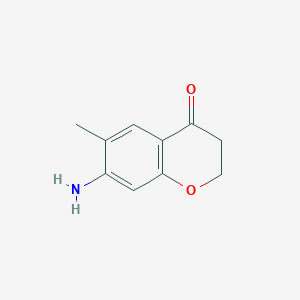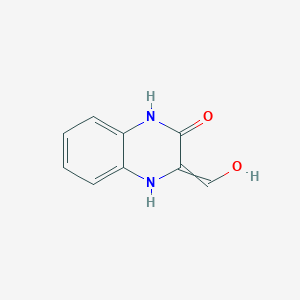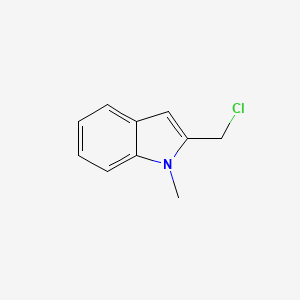![molecular formula C9H16N2O2 B11910259 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide](/img/structure/B11910259.png)
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The azaspiro structure is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction under basic conditions. For example, the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide yields the N-tosylated spiro compound, which is then deprotected using magnesium turnings in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of by-products and the stability of the final product. The use of sulfonic acid salts instead of oxalate salts has been shown to improve the stability and solubility of the compound, making it more suitable for industrial applications .
化学反应分析
Types of Reactions
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific conditions such as temperature control, pH adjustment, and the use of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways .
相似化合物的比较
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but differs in its oxygen atom placement.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: This compound is an analogue of natural amino acids and has similar steric constraints.
Uniqueness
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide is unique due to its specific functional groups and the presence of the N-methylacetamide moiety. This uniqueness allows it to interact with different molecular targets compared to other azaspiro compounds, making it a valuable tool in drug discovery and development .
属性
分子式 |
C9H16N2O2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
2-(2-azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide |
InChI |
InChI=1S/C9H16N2O2/c1-10-8(12)4-13-7-2-9(3-7)5-11-6-9/h7,11H,2-6H2,1H3,(H,10,12) |
InChI 键 |
OXSAYFWIWHZXSQ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)COC1CC2(C1)CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,9-Diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11910176.png)
![Benzo[b][1,7]naphthyridine](/img/structure/B11910182.png)





![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)






